molecular formula C17H16ClN3O2 B2487678 2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide CAS No. 866010-47-1

2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide

Cat. No.: B2487678
CAS No.: 866010-47-1
M. Wt: 329.78
InChI Key: LBYNJRGARBEMSU-UHFFFAOYSA-N
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Description

2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide is a useful research compound. Its molecular formula is C17H16ClN3O2 and its molecular weight is 329.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • The compound and its derivatives have been extensively studied for synthesis and potential applications in various fields. For instance, efficient syntheses have been developed for related compounds, enabling access to a library of pyrrole derivatives from commercially available materials. These methods provide versatile precursors for the synthesis of various heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and other complex molecules (Dawadi & Lugtenburg, 2011).

Applications in Biological Systems

  • The chemical structure of the compound and its derivatives has been studied in relation to various biological systems. For example, specific chloroacetamide derivatives have been used as selective herbicides for controlling weeds in agricultural settings, demonstrating the versatility of these compounds in biological applications (Weisshaar & Böger, 1989).

Cytotoxicity and Antimicrobial Studies

  • Studies have also focused on assessing the cytotoxicity and antimicrobial properties of related compounds. For instance, certain derivatives have shown good cytotoxicity on cancerous cell lines and low toxicity on normal cell lines, indicating potential for therapeutic applications (Moghadam & Amini, 2018). Additionally, the synthesis of novel acetamide derivatives with reported anti-inflammatory activity illustrates the medicinal potential of these compounds (Sunder & Maleraju, 2013).

Utility in Enzyme Inhibition and Metabolic Studies

  • The compounds have also been explored for their role in enzyme inhibition and metabolic processes. For instance, novel chloro-substituted derivatives have demonstrated moderate to excellent in vitro α-glucosidase inhibitory activity, which is a therapeutic approach in managing type 2 diabetes by delaying glucose absorption (Tafesse et al., 2019).

Mechanism of Action

Target of Action

The primary target of the compound “2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide” is the Androgen Receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The AR is most important in the biology of diseases like prostate cancer.

Mode of Action

This compound acts as an antagonist to the Androgen Receptor . It binds to the receptor and inhibits its action, thereby preventing the effects of androgens. This compound is unique in that it targets a non-ligand-binding pocket (non-LBP) site of the AR, which is considered a promising strategy for overcoming drug resistances associated with other AR antagonists that target the ligand-binding pocket (LBP) .

Pharmacokinetics

It has been described as orally available , suggesting it is well-absorbed and can be distributed throughout the body to exert its effects

Result of Action

The compound exhibits potent AR antagonistic activities, with IC50 values up to 69 nM . It has shown effectiveness against antiandrogen resistance and has demonstrated tumor growth inhibition in LNCaP xenograft studies upon oral administration . This suggests that it could potentially be used in the treatment of diseases like prostate cancer.

Properties

IUPAC Name

2-[1-(3-chloro-2-cyanophenyl)pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-3-20(4-2)17(23)16(22)15-9-6-10-21(15)14-8-5-7-13(18)12(14)11-19/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYNJRGARBEMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=CC=CN1C2=C(C(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.